Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride
Description
Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride (CAS: 1312325-23-7) is a spirocyclic compound featuring a unique bicyclic structure with oxygen (2-oxa) and nitrogen (6-aza) heteroatoms. Its molecular formula is C₉H₁₅NO₃, and it has a molecular weight of 205.69 g/mol . The compound is available in high purity (≥95%) and is supplied in quantities ranging from 100 mg to 1 g . Its spirocyclic architecture and functional groups make it a valuable building block in medicinal chemistry, particularly for synthesizing bioactive molecules targeting central nervous system disorders or antimicrobial agents.
Properties
CAS No. |
1820741-76-1 |
|---|---|
Molecular Formula |
C9H16ClNO3 |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
ethyl 2-oxa-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c1-2-13-8(11)7-3-10-4-9(7)5-12-6-9;/h7,10H,2-6H2,1H3;1H |
InChI Key |
DVBPINLPCHOULO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC12COC2.Cl |
Origin of Product |
United States |
Preparation Methods
Core Ring Formation via Intramolecular Cyclization
The construction of the spirocyclic framework often relies on intramolecular cyclization reactions. For example, the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane involves a four-step sequence starting from 3-((benzylamino)methyl)oxetane-3-ol. By analogy, ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate could be synthesized through:
-
Acylation : Reaction of a primary amine-containing precursor with chloroacetyl chloride in the presence of a base (e.g., triethylamine or potassium carbonate) to install the necessary electrophilic centers.
-
Cyclization : Base-mediated intramolecular attack (e.g., using NaH or LiHMDS) to form the oxa-aza spiro ring.
-
Esterification : Introduction of the ethyl carboxylate group via nucleophilic substitution or Fischer esterification.
A critical challenge lies in balancing the reactivity of the oxetane and amine functionalities to prevent premature ring-opening or polymerization.
Stepwise Methodologies and Reaction Optimization
Protective Group Strategy
The benzyl (Bn) group is frequently employed to protect amines during spirocycle synthesis, as demonstrated in the hydrogenolytic deprotection of 2,5-dioxa-8-azaspiro[3.5]nonane derivatives. For the target compound:
-
Bn Protection : Shielding the secondary amine during cyclization prevents undesired side reactions.
-
Catalytic Hydrogenation : Pd/C-mediated Bn removal under H₂ (20–100 psi) at 20–50°C achieves quantitative deprotection.
Table 1: Comparative Conditions for Deprotection
Cyclization Efficiency
The patent CN113214290A reports a 69.4% yield for the cyclization of a related spiro compound using NaH in tetrahydrofuran (THF). Key factors influencing this step include:
-
Base Selection : Strong bases (NaH, LDA) favor enolate formation but risk over-reduction.
-
Solvent Polarity : Anhydrous THF or DMF enhances reaction homogeneity.
-
Temperature Control : Slow addition at 0°C minimizes exothermic side reactions.
For ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate, substituting THF with dimethylacetamide (DMAc) may improve solubility of intermediate esters.
Salt Formation and Crystallization
Hydrochloride Salt Preparation
Acidification of the free base with HCl gas in ethyl acetate or methanol is standard for hydrochloride salt formation. The patent CN111153881A describes oxalic acid-mediated crystallization to achieve >99.5% purity for flavoxate intermediates, suggesting:
-
pH Control : Gradual addition of concentrated HCl to maintain pH 2–3.
-
Antisolvent Crystallization : Dropwise addition of diethyl ether to precipitate the hydrochloride salt.
-
Recrystallization : Methanol/water mixtures (3:1 v/v) yield optically pure crystals.
Critical Note : Residual solvents (e.g., THF, DCM) must be reduced to <500 ppm per ICH guidelines.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR : Diagnostic signals include:
-
Oxetane protons: δ 4.2–4.5 ppm (AB quartet, J = 6–8 Hz).
-
Ethyl ester: δ 1.2–1.4 ppm (triplet, CH₃), δ 4.1–4.3 ppm (quartet, CH₂).
-
-
HPLC Purity : Reverse-phase C18 column (ACN/0.1% TFA gradient) with UV detection at 210 nm.
X-ray Diffraction
Single-crystal X-ray analysis confirms spirocyclic geometry. Anticipated bond angles:
-
C-O-C in oxetane: ~100°
-
N-C-C in azetidine: ~94°
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics from Analogous Syntheses
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate
- Molecular Formula: C₉H₁₅NO₃ (identical to the target compound)
- Key Difference : The nitrogen atom is positioned at the 5-aza site instead of 6-aza.
- Implications: This positional isomer may exhibit altered electronic properties and receptor-binding affinities due to the shifted nitrogen lone pair orientation. No direct pharmacological data are available, but such changes could influence solubility and metabolic stability .
6-Azaspiro[3.4]octane-8-carboxylic Acid Hydrochloride
- Molecular Formula: C₈H₁₄ClNO₂
- Molecular Weight : 191.66 g/mol
- Key Difference : Lacks the ethyl ester group, replaced by a carboxylic acid.
Analogs with Modified Substituents
Ethyl 6,6-Dioxo-2-oxa-6λ⁶-thiaspiro[3.4]octane-8-carboxylate
- Molecular Formula : C₉H₁₄O₅S
- Molecular Weight : 234.27 g/mol
- Key Difference : Incorporates a sulfone group (6,6-dioxo-thia) instead of a simple aza group.
- Implications : The sulfone group increases molecular polarity and may enhance metabolic resistance due to reduced susceptibility to oxidative enzymes. This analog’s higher molecular weight could also affect pharmacokinetic profiles .
8,8-Difluoro-6-azaspiro[3.4]octane Hydrochloride
- Molecular Formula : C₇H₁₂ClF₂N
- Molecular Weight : 183.63 g/mol
- Key Difference : Fluorine atoms at the 8-position replace hydrogen atoms.
- Implications : Fluorination typically enhances lipophilicity and bioavailability. This derivative’s compact structure (lower molecular weight) might favor improved tissue penetration but could reduce steric compatibility with certain biological targets .
Ester Group Variations
Methyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate
- Molecular Formula: C₈H₁₃NO₃
- Molecular Weight : 171.19 g/mol
- Key Difference : Methyl ester instead of ethyl ester.
- Implications : The shorter alkyl chain reduces molecular weight and may slightly decrease lipophilicity. This could accelerate esterase-mediated hydrolysis in vivo, affecting prodrug activation rates .
Data Table: Key Properties of Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate Hydrochloride and Analogs
Research Findings and Implications
- Bioactivity : The target compound’s ethyl ester group balances lipophilicity and hydrolytic stability, making it suitable for prodrug strategies. In contrast, the methyl ester analog () may offer faster metabolic activation.
- Pharmacological Potential: Fluorinated analogs () highlight the role of halogenation in enhancing bioavailability, though their reduced molecular complexity may limit target specificity.
Biological Activity
Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride is a chemical compound with the molecular formula and a molecular weight of 185.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The biological activity of Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate is primarily attributed to its ability to interact with various enzymes and receptors due to its unique spirocyclic structure. This interaction can modulate the activity of specific molecular targets, leading to various biological effects.
Pharmacological Applications
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting potential efficacy against bacterial and fungal infections.
- Antimalarial Properties : Studies have shown that derivatives of this compound may possess antimalarial activity, with certain analogs demonstrating effective inhibition of malaria parasites at low concentrations (EC50 values in the nanomolar range) .
- Neuropharmacological Effects : The spirocyclic structure allows for interactions with neurotransmitter receptors, potentially leading to applications in treating neurological disorders.
Case Studies
Several studies have explored the biological activity of Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate and its derivatives:
- Study on Antimalarial Activity : A study highlighted that an ethyl carboxylate derivative exhibited an EC50 of 0.028 μM, indicating strong antimalarial potential compared to other compounds .
| Compound | EC50 (μM) | Activity |
|---|---|---|
| Ethyl Carboxylate Derivative | 0.028 | Antimalarial |
| Other Analog | 0.123 | Reduced Activity |
- Metabolic Stability Assessment : In vitro metabolism studies showed that the ethyl carboxylate derivative had poor metabolic stability in human liver microsomes, suggesting that modifications to the structure could enhance pharmacokinetic properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the Ethyl 2-oxa-6-azaspiro[3.4]octane framework affect its biological activity:
- Substituent Variations : Variations in substituents on the spirocyclic structure can significantly influence both potency and selectivity towards specific biological targets.
- Bioisosteric Replacements : The introduction of bioisosteric groups has been shown to enhance activity while improving metabolic stability.
Comparative Analysis
Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate can be compared with similar compounds to highlight its unique properties:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-oxa-6-azaspiro[3.4]octane | Lacks carboxylic acid functionality | Limited |
| Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane | Additional benzyl group | Increased lipophilicity but varied activity |
Q & A
Q. What are the established synthetic routes for Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride, and what intermediates are critical for yield optimization?
- Methodological Answer : The synthesis typically involves spirocyclic ring formation via cyclization of ethylenediamine derivatives with carbonyl-containing precursors. A key intermediate is the tert-butoxycarbonyl (Boc)-protected precursor, such as potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate (CAS 1823778-98-8), which undergoes deprotection and salt formation to yield the hydrochloride derivative . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid ring-opening side reactions. Purification often requires reverse-phase HPLC due to polar byproducts .
Q. How is the structural integrity of this spirocyclic compound validated, and what analytical techniques are prioritized?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for confirming the spirocyclic geometry and hydrogen-bonding patterns . Complementary techniques include:
- NMR : H and C NMR to verify proton environments and quaternary carbon assignments.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (CHNO·HCl) .
- IR Spectroscopy : To identify carbonyl (C=O) and ammonium (N–H) stretches in the hydrochloride salt .
Advanced Research Questions
Q. What experimental design challenges arise in studying the biological activity of this compound, and how can they be mitigated?
- Methodological Answer : Challenges include:
- Solubility : The hydrochloride salt’s high polarity limits solubility in non-aqueous media. Use of co-solvents (e.g., DMSO-water mixtures) or prodrug strategies (e.g., ester derivatives) is recommended .
- Stability : Hydrolytic degradation of the ester group under physiological pH. Stability studies via LC-MS at varying pH (4–9) are essential to identify degradation pathways .
- Target Selectivity : Structural analogs (e.g., sulfur-containing spirocycles) exhibit divergent bioactivity; thus, structure-activity relationship (SAR) studies should compare azaspiro compounds with varying heteroatoms (O, S, N) .
Q. How can contradictions in reported biological data for this compound be resolved?
- Methodological Answer : Discrepancies often stem from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Use orthogonal assays (e.g., fluorescence polarization and calorimetry) to cross-validate inhibitory activity .
- Impurity Profiles : Residual solvents or Boc-protected intermediates (≤5%) may skew results. Rigorous purity assessment via HPLC-UV/ELSD is required .
- Stereochemical Effects : The compound’s stereochemistry (e.g., R/S configuration at the spiro center) is rarely reported. Chiral HPLC or asymmetric synthesis protocols should be employed .
Q. What computational strategies are effective for predicting the pharmacological targets of this spirocyclic compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries. The spirocyclic core’s rigidity favors binding to allosteric pockets .
- MD Simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) to identify critical binding residues .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features of the carboxylate and azaspiro groups to prioritize targets like carbonic anhydrase or acetylcholinesterase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
